4,6-dimethyl-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, and a quinazolinone ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyridine ring, for example, can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the degree of conjugation in the molecule, the presence of polar functional groups, and the overall shape of the molecule .Mechanism of Action
Target of Action
The primary target of this compound is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiviral therapeutics .
Mode of Action
The compound exhibits affinity to its target through a process known as molecular docking . This involves the compound binding to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function and thus interfering with the replication of the HIV-1 virus .
Biochemical Pathways
The interaction with the hiv-1 p7 nucleocapsid protein suggests that it may disrupt theviral replication cycle
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential to inhibit the function of the HIV-1 p7 nucleocapsid protein . This could result in a decrease in viral replication, potentially leading to a reduction in viral load in individuals infected with HIV-1 .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,6-dimethyl-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-15-11-16(2)25-21(19(15)12-23)26-9-7-17(8-10-26)13-27-14-24-20-6-4-3-5-18(20)22(27)28/h3-6,11,14,17H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNFTIBLKMSHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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